molecular formula C26H28N4O2 B1668653 N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide CAS No. 1130067-34-3

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

Cat. No. B1668653
M. Wt: 428.5 g/mol
InChI Key: FAIFAFUXFFWVNQ-UHFFFAOYSA-N
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Description

“N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide” is a compound that has been studied for its potential biological applications . It is known to have a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .


Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available sources .


Molecular Structure Analysis

The molecular formula of this compound is C26H28N4O2 . It has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.5 g/mol . Other physical and chemical properties are not detailed in the available sources .

Scientific Research Applications

Agonists for ORL1 (orphanin FQ/nociceptin) Receptor

  • Compounds similar to the one have been synthesized and evaluated as ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the receptor, moderate to good selectivity versus opioid receptors, and behave as full agonists in biochemical assays (Röver et al., 2000).

Antiviral Activity

  • N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, showcasing the potential of spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Tachykinin NK2 Receptor Antagonists

  • Spiropiperidines, which are structurally related, have been synthesized and evaluated for their affinities in a rat colon binding assay as tachykinin NK2 receptor antagonists. They showed potent antagonist activity in guinea pig trachea and demonstrated selectivity for NK2 receptors over NK1 (Smith et al., 1995).

Opioid Receptor Modulators

  • A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, closely related to the query compound, have been prepared and showed enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Antimicrobial Activity

  • Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one have been synthesized and shown moderate to good antimicrobial activity against various tested microbes (Singh et al., 2021).

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available sources .

properties

IUPAC Name

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIFAFUXFFWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648719
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

CAS RN

1130067-34-3
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
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N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide

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